5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
Structural Classification of Bromophenyl-Substituted Pyrrole Carboxylic Acids
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid belongs to a family of bromophenyl-substituted pyrrole carboxylic acids characterized by a five-membered aromatic pyrrole ring fused with a brominated phenyl group and a carboxylic acid functional group. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{BrNO}_{2} $$, with a molecular weight of 280.12 Da. Structurally, it features:
- A pyrrole ring substituted at the 1-position with a methyl group and at the 2-position with a carboxylic acid moiety.
- A 2-bromophenyl group attached to the 5-position of the pyrrole core.
This compound is part of a broader class of derivatives where bromophenyl groups are introduced at varying positions on the pyrrole scaffold. Table 1 highlights structural analogs and their key differences:
The 2-bromophenyl substitution in the target compound distinguishes it from analogs with meta- or para-bromo configurations, influencing electronic properties and steric interactions. The methyl group at the 1-position enhances stability by reducing pyrrole ring reactivity, while the carboxylic acid at position 2 enables hydrogen bonding and salt formation.
Historical Development of Pyrrole-2-carboxylic Acid Derivatives in Organic Chemistry
Pyrrole-2-carboxylic acid derivatives have been studied since the early 20th century. The parent compound, pyrrole-2-carboxylic acid ($$ \text{C}{5}\text{H}{5}\text{NO}_{2} $$), was first synthesized in 1884 via the decarboxylation of ethyl pyrrole-2-carboxylate. Early synthetic routes relied on:
- Kolbe-Schmitt carboxylation of pyrrole using potassium carbonate and carbon dioxide.
- Grignard reactions involving pyrrolylmagnesium bromide and ethyl chloroformate.
The discovery of biological relevance, such as its role as a metabolite in collagen degradation, spurred interest in substituted derivatives. Bromophenyl analogs emerged as key intermediates in medicinal chemistry, particularly after advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled precise aryl group introductions.
Notable milestones include:
- 1950s–1970s : Development of regioselective bromination techniques for pyrroles, allowing controlled substitution patterns.
- 2000s–2020s : Application of bromophenyl-pyrrole carboxylates in drug discovery, such as MmpL3 inhibitors for tuberculosis (e.g., compound 32 in , featuring a pyrrole-2-carboxamide scaffold).
Modern synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves:
Properties
IUPAC Name |
5-(2-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONCIMIGJCYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid generally follows these key steps:
Step 1: Construction of the Pyrrole Core with N-Methylation
Starting from pyrrole or substituted pyrrole derivatives, the nitrogen atom is methylated to form 1-methyl-1H-pyrrole. This can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Step 2: Introduction of the Carboxylic Acid Group at the 2-Position
Carboxylation at the 2-position of the pyrrole ring is typically accomplished through directed lithiation followed by carbonation with carbon dioxide or via oxidation of suitable precursors like aldehydes or esters.
Step 3: Selective Bromination at the 5-Position
The crucial bromination step involves selective electrophilic substitution at the 5-position of the 1-methylpyrrole-2-carboxylic acid. This is commonly performed by reacting 1-methyl-1H-pyrrole-2-carboxylic acid with bromine in an appropriate solvent such as acetic acid under controlled temperature to avoid polybromination or substitution at undesired positions. The reaction conditions are optimized to achieve selective monobromination at the 5-position.
Step 4: Attachment of the 2-Bromophenyl Substituent
The 2-bromophenyl group can be introduced either before or after the pyrrole ring formation, depending on the synthetic route. One approach involves Suzuki or Stille cross-coupling reactions between a 5-halogenated pyrrole intermediate and a 2-bromophenyl boronic acid or stannane derivative. Alternatively, the 2-bromophenyl group can be introduced by direct arylation methods catalyzed by palladium complexes.
Representative Preparation Methodology
A plausible synthetic pathway based on literature and related pyrrole derivative syntheses is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Methylation | 1H-pyrrole-2-carboxylic acid, methyl iodide, base (e.g., K2CO3), solvent (acetone) | Formation of 1-methyl-1H-pyrrole-2-carboxylic acid |
| 2 | Bromination | Bromine (Br2), acetic acid, 0–25°C | Selective bromination at 5-position yielding 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid |
| 3 | Cross-coupling (Suzuki) | 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, 2-bromophenyl boronic acid, Pd catalyst, base (e.g., K3PO4), solvent (toluene/ethanol/water), heat | Formation of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid |
This method leverages well-established palladium-catalyzed cross-coupling to install the 2-bromophenyl substituent after selective bromination of the pyrrole ring.
Reaction Conditions and Optimization
Bromination Conditions: The bromination step requires careful temperature control (often 0–25°C) to prevent overbromination. Acetic acid is a preferred solvent due to its ability to dissolve both reactants and moderate the electrophilicity of bromine.
Cross-Coupling Parameters: The Suzuki coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, with bases like potassium phosphate or carbonate in mixed solvents. Reaction times range from 6 to 24 hours at temperatures between 80–110°C.
Purification: The final compound is purified by recrystallization or column chromatography to achieve high purity suitable for further applications.
Comparative Data Table of Preparation Steps
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| N-Methylation | Methyl iodide, K2CO3, acetone, reflux | 70–85 | Efficient methylation of pyrrole N |
| Bromination | Br2, acetic acid, 0–25°C | 60–75 | Selective monobromination at 5-position |
| Suzuki Cross-Coupling | Pd catalyst, 2-bromophenyl boronic acid, base, toluene/EtOH/H2O, 80–110°C | 55–80 | Installation of 2-bromophenyl group |
| Purification | Recrystallization, column chromatography | — | Essential for removing side products |
Research Findings and Analytical Characterization
Spectroscopic Confirmation: The structure of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is confirmed by ^1H NMR showing characteristic pyrrole protons, methyl singlet at the nitrogen, and aromatic protons of the 2-bromophenyl group. ^13C NMR confirms carboxylic acid and aromatic carbons. FT-IR spectra exhibit strong C=O stretching around 1700 cm⁻¹ and N–H bending modes.
Mass Spectrometry: ESI-MS typically shows a molecular ion peak consistent with the molecular weight of the compound (approximately 272 g/mol considering bromine isotopes).
Yield and Purity: Optimized synthetic routes yield the target compound in moderate to good yields (55–80%), with purity exceeding 95% after chromatographic purification.
Alternative Synthetic Approaches
Direct Arylation: Recent advances in C–H activation allow direct arylation of pyrrole derivatives with aryl halides under palladium catalysis, potentially bypassing the need for pre-functionalization with halogens.
One-Pot Multistep Synthesis: Some protocols explore one-pot synthesis combining methylation, bromination, and arylation steps to improve efficiency and reduce purification steps.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Stepwise N-Methylation → Bromination → Suzuki Coupling | Classical approach with well-established reactions | High selectivity, modular synthesis | Multiple steps, moderate overall yield |
| Direct Arylation | Palladium-catalyzed direct C–H arylation | Fewer steps, atom economy | Requires specialized catalysts, optimization needed |
| One-Pot Multistep Synthesis | Combined sequential reactions in one reactor | Time-saving, less solvent use | Complex reaction control, possible side reactions |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In biological research, it serves as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that pyrrole derivatives can modulate the activity of enzymes linked to viral infections, such as hepatitis B virus (HBV) capsid assembly modulators. These modulators are critical in developing therapeutic strategies against HBV, with ongoing clinical trials evaluating their efficacy .
2. Receptor Binding
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been utilized to study receptor binding dynamics. Its structural properties allow researchers to examine how variations in the compound affect binding affinity and selectivity towards different receptors. This is particularly relevant in the context of drug development for conditions like cancer and viral infections, where receptor interactions play a crucial role in therapeutic efficacy .
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole-based compounds, including 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid. A series of derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds have demonstrated promising activity against human carcinoma cell lines, suggesting that modifications to the pyrrole structure can enhance antitumor properties .
2. Anti-Tuberculosis Activity
The compound's derivatives have also been explored for their anti-tuberculosis (TB) activity. Structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrrole ring can significantly improve potency against Mycobacterium tuberculosis, including strains resistant to conventional therapies. Notably, certain derivatives exhibited low cytotoxicity while maintaining high efficacy against drug-resistant TB strains .
Case Study 1: Hepatitis B Virus Capsid Modulators
In a study evaluating pyrrole-scaffold inhibitors for HBV treatment, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid was identified as a potential candidate due to its favorable binding characteristics with the HBV capsid protein. Molecular dynamics simulations revealed insights into its binding orientation and stability, which are crucial for designing more potent inhibitors .
Case Study 2: Antitubercular Activity
Another research effort focused on synthesizing pyrrole-2-carboxamide derivatives based on the structure of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid. These derivatives were tested against MmpL3, a target implicated in TB pathogenesis. The results showed that specific modifications led to compounds with MIC values lower than 0.016 μg/mL, indicating strong anti-TB activity .
Mechanism of Action
The mechanism by which 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways: The compound can target various molecular pathways, including those involved in signal transduction, gene expression, and metabolic processes. Its interactions with these pathways can lead to changes in cellular behavior and function.
Comparison with Similar Compounds
Key Structural Features :
- N-methyl substitution: The methyl group at the pyrrole nitrogen may improve metabolic stability and solubility compared to non-alkylated analogs.
- Carboxylic acid functionality : Enables hydrogen bonding and salt formation, critical for pharmacokinetic optimization.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position : The ortho-bromo substitution in the target compound (vs. para in ) may reduce steric crowding compared to meta or para analogs but increase rotational constraints.
- Electronic Effects : Fluorine () and trifluoromethyl () substituents introduce electron-withdrawing effects, altering reactivity and binding interactions.
- Functional Groups : Carboxylic acids (target, ) vs. esters () impact solubility and bioavailability.
Biological Activity
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 2-bromophenyl group and a carboxylic acid functional group. Its molecular formula is C12H10BrN1O2, with a molecular weight of approximately 280.12 g/mol. The presence of the bromine atom contributes to its unique chemical reactivity and biological interactions.
Enzyme Inhibition
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is significant as it suggests potential applications in modulating drug metabolism, which is crucial for pharmacokinetics and drug-drug interactions .
| Enzyme | Inhibition Type | Potential Implications |
|---|---|---|
| CYP1A2 | Competitive | Modulation of drug metabolism |
| Other CYPs | Under investigation | Potential for broader pharmacological applications |
Anticancer Activity
Research indicates that compounds with similar structures to 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibit anticancer properties. For instance, pyrrole derivatives have shown efficacy against various cancer cell lines, including lung adenocarcinoma (A549 cells). Studies suggest that modifications in the pyrrole structure can enhance cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .
Case Studies
Recent studies have evaluated the anticancer activities of pyrrole derivatives, demonstrating that specific substitutions can significantly affect their efficacy. For example, certain derivatives reduced A549 cell viability significantly compared to untreated controls. These findings highlight the potential of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid as a lead compound for further development in anticancer therapies .
Comparative Analysis with Similar Compounds
The biological activity of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be compared with other halogenated pyrrole derivatives:
| Compound Name | Activity | Notes |
|---|---|---|
| 5-(2-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Moderate anticancer activity | Chlorine substitution alters activity profile |
| 5-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Strong CYP inhibition | Similar structure but different substitution pattern |
| 5-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Antimicrobial properties | Exhibits different biological interactions |
The mechanisms underlying the biological activities of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid are still under investigation. However, preliminary studies suggest that its ability to inhibit specific enzyme pathways may lead to altered metabolic processes in cells, potentially resulting in increased apoptosis in cancerous cells .
Q & A
Q. What are the established synthetic routes for 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a pyrrole precursor followed by coupling with a substituted phenyl group. For example:
Bromination : Introduce bromine at the 2-position of the phenyl ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C .
Coupling : Use Suzuki-Miyaura cross-coupling to attach the bromophenyl group to the pyrrole core, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system .
Methylation : Protect the pyrrole nitrogen with a methyl group using methyl iodide (CH₃I) and a base like K₂CO₃ in DMF at 60°C .
- Key Variables : Higher temperatures (>80°C) during bromination may lead to over-bromination, while excessive Pd catalyst in coupling reactions can reduce purity. Yield optimization requires strict control of stoichiometry and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The 2-bromophenyl group shows aromatic protons as a doublet (δ 7.3–7.6 ppm) and a singlet for the methyl group (δ 3.8–4.0 ppm). The pyrrole ring protons appear as distinct multiplets (δ 6.5–7.0 ppm) .
- ¹³C NMR confirms the carboxylic acid carbonyl at ~170 ppm .
- IR : A strong absorption band at ~1680 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid .
- HRMS : The molecular ion peak should match the theoretical mass (C₁₂H₁₀BrNO₂: ~295.0 m/z) .
Q. What solvents and purification methods are optimal for isolating this compound?
- Methodological Answer :
- Solubility : The compound is polar due to the carboxylic acid group; use DMSO or methanol for dissolution. Avoid halogenated solvents (e.g., CHCl₃) to prevent side reactions with residual bromine.
- Purification :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystals.
- HPLC : Employ a C18 column with a gradient of acetonitrile/0.1% TFA for high-purity isolation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-bromophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The ortho-bromo group creates steric bulk, reducing reaction rates in Pd-catalyzed couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Electronic Effects : The electron-withdrawing bromine deactivates the phenyl ring, requiring higher temperatures (100–120°C) for Suzuki-Miyaura reactions. DFT calculations (B3LYP/6-31G*) can predict charge distribution and reactivity .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Case Study : If the pyrrole protons show unexpected splitting, consider:
Tautomerism : The compound may exist in keto-enol forms. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish between coupling artifacts and genuine structural features .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the bromine atom with a van der Waals radius of 1.85 Å and partial charge of -0.15 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD values (<2.0 Å indicates stable binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
